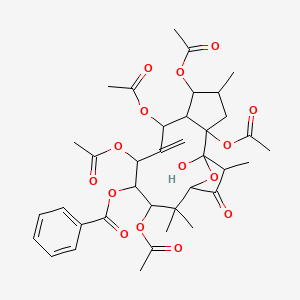

Kansuinine A

Description

Properties

IUPAC Name |

(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHCUWUNVKZFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kansuinine A: An In-depth Technical Guide on its Origin and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine A is a complex diterpenoid belonging to the jatrophane family, a class of natural products characterized by a unique 5/12-membered bicyclic carbon skeleton. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, anti-proliferative, and antiviral properties. This technical guide provides a comprehensive overview of the natural origin of this compound, detailed methodologies for its isolation, and a plausible biosynthetic pathway, offering valuable insights for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Origin

This compound is exclusively isolated from the roots of Euphorbia kansui, a perennial herbaceous plant belonging to the Euphorbiaceae family.[1][2][3][4] This plant is predominantly found in the northwestern regions of China and has a long history of use in traditional Chinese medicine for its diuretic and purgative effects. The roots of E. kansui are the primary source for the extraction of this compound and other related diterpenoids.

Experimental Protocols: Isolation of this compound

The isolation of this compound from the roots of Euphorbia kansui is typically achieved through a multi-step process involving solvent extraction followed by various chromatographic techniques. A common approach is bioassay-guided fractionation, which utilizes the biological activity of the fractions to direct the purification process.

Extraction

The dried and powdered roots of Euphorbia kansui are subjected to exhaustive extraction with an organic solvent. While both methanol and ethanol have been used, 95% ethanol is frequently reported for effective extraction of diterpenoids.[1][2][3][4]

-

Protocol:

-

Air-dried and powdered roots of Euphorbia kansui are macerated with 95% ethanol at room temperature.

-

The extraction is typically repeated multiple times (e.g., 3 times) to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Protocol:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the majority of the diterpenoids, is collected and concentrated.

-

Chromatographic Purification

The enriched ethyl acetate fraction is further purified using a combination of column chromatography techniques.

-

Protocol:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of petroleum ether-ethyl acetate or chloroform-methanol to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Fractions showing promising activity are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

-

The following diagram illustrates a typical experimental workflow for the isolation of this compound:

Quantitative Data

The yield of this compound from the roots of Euphorbia kansui can vary depending on the plant source, collection time, and the efficiency of the extraction and purification methods. While specific yields are not always reported consistently across literature, the following table summarizes representative data for the isolation of various terpenoids from E. kansui.

| Compound | Starting Material | Extraction Solvent | Yield | Reference |

| This compound | Dried roots of E. kansui | 95% Ethanol | Not explicitly stated | Hua et al., 2012 |

| Kansuinine B | Dried roots of E. kansui | 95% Ethanol | Not explicitly stated | Hua et al., 2012 |

| Kansuiphorin C | Dried roots of E. kansui | 95% Ethanol | Not explicitly stated | Hua et al., 2012 |

Biosynthesis of this compound

The biosynthesis of this compound, a jatrophane diterpene, follows the general terpenoid pathway, originating from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A plausible biosynthetic pathway is proposed below, based on the established principles of diterpene biosynthesis and the likely involvement of a casbane intermediate.

The biosynthesis commences with the formation of geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP. GGPP then undergoes a series of cyclization reactions, catalyzed by specific terpene synthases, to form the characteristic jatrophane skeleton. The formation of the 5/12-membered ring system is believed to proceed through a casbene precursor. Subsequent oxidation and acylation steps, mediated by cytochrome P450 monooxygenases and acyltransferases, lead to the final structure of this compound.

The following diagram illustrates the proposed biosynthetic pathway leading to the jatrophane skeleton:

Conclusion

This compound, a jatrophane diterpenoid with significant therapeutic potential, is naturally sourced from the roots of Euphorbia kansui. Its isolation involves a systematic process of solvent extraction and multi-step chromatographic purification. While the precise biosynthetic pathway has not been fully elucidated, it is understood to follow the general route of terpenoid biosynthesis, with geranylgeranyl pyrophosphate as the key precursor. Further research into the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound could pave the way for its biotechnological production, ensuring a sustainable supply for future pharmacological studies and drug development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots o...: Ingenta Connect [ingentaconnect.com]

- 4. Bioassay-guided separation of the proinflammatory constituents from the roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Kansuinine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine A is a diterpenoid compound isolated from the plant Euphorbia kansui. Possessing a complex chemical structure, it has garnered significant interest within the scientific community for its diverse and potent biological activities. This in-depth technical guide serves as a comprehensive resource, consolidating the current understanding of this compound's mechanisms of action, experimental data, and relevant protocols. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Chemical Structure

This compound belongs to the ingenane class of diterpenoids, characterized by a unique 5/7/6/3-membered fused ring system. Its intricate three-dimensional architecture is fundamental to its biological function, enabling specific interactions with various cellular targets.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological effects, including anti-inflammatory, anti-atherosclerotic, anti-HIV, and anticancer properties. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anti-Atherosclerotic and Anti-Apoptotic Effects

This compound has been shown to ameliorate atherosclerosis by inhibiting the production of reactive oxygen species (ROS) and suppressing the IKKβ/IκBα/NF-κB signaling pathway.[1][2][3][4] This pathway is a critical regulator of inflammation and apoptosis in vascular endothelial cells. By inhibiting this cascade, this compound reduces the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, thereby protecting against endothelial cell death, a key event in the pathogenesis of atherosclerosis.[1][5]

A pivotal study demonstrated that in human aortic endothelial cells (HAECs), this compound significantly reduced hydrogen peroxide (H₂O₂)-induced apoptosis.[1] It was observed that this compound treatment decreased the Bax/Bcl-2 ratio and the expression of cleaved caspase-3.[1] Furthermore, it suppressed the H₂O₂-mediated upregulation of phosphorylated IKKβ, IκBα, and NF-κB.[1]

Inhibition of IL-6-Induced STAT3 Activation

This compound has been identified as an inhibitor of the Interleukin-6 (IL-6) induced Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This inhibition is mediated through the activation of the ERK1/2 and SOCS-3 pathways. The sustained activation of ERK1/2 by this compound leads to an increase in STAT3 serine phosphorylation and the expression of Suppressor of Cytokine Signaling 3 (SOCS-3), which in turn negatively regulates the IL-6-induced tyrosine phosphorylation of STAT3.[1][6]

Anti-HIV Activity

A significant discovery has been the identification of this compound as a potent HIV latency-reversing agent (LRA).[6] Unlike many other LRAs that activate the NF-κB pathway, which can lead to widespread immune activation and inflammation, this compound functions through the MEK/ERK/AP-1 signaling pathway.[6] This alternative mechanism allows for the reactivation of latent HIV reservoirs without triggering a significant inflammatory response.[6] Preclinical studies have shown its efficacy in nanomolar concentrations in central memory T cells and its ability to reactivate HIV in cells from ART-suppressed patients.[6]

Anticancer Activity

While the precise mechanisms are still under investigation, this compound has demonstrated anticancer properties, primarily through the induction of apoptosis in cancer cells.[4][7] Its ability to modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB and STAT3 pathways, likely contributes to its anti-leukemic and other anticancer effects. Further research is needed to fully elucidate the specific signaling cascades involved in different cancer types.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on this compound.

| Cell Line/Model | Treatment | Concentration(s) of this compound | Outcome | Reference |

| Human Aortic Endothelial Cells (HAECs) | H₂O₂-induced apoptosis | 0.1, 0.3, 1.0 µM | Inhibition of apoptosis, decreased Bax/Bcl-2 ratio, reduced cleaved caspase-3 | [1] |

| Human Aortic Endothelial Cells (HAECs) | H₂O₂-induced signaling | 0.1, 0.3, 1.0 µM | Suppression of p-IKKβ, p-IκBα, and p-NF-κB | [1] |

| J-Lat latent HIV model | HIV latency reversal | ~2.4 µM (EC₅₀) | Reactivation of latent HIV | [6] |

| Central memory T cells (in vitro) | HIV latency reversal | ~388 nM (EC₅₀) | Reactivation of latent HIV | [6] |

| Ex vivo patient cells (ART-suppressed) | HIV latency reversal | Not specified | Reactivation of HIV in 7 of 9 patients | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blotting

-

Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-p-IKKβ, anti-p-IκBα, anti-p-NF-κB, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK1/2, anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Oil Red O Staining

-

Fixation: Cells or tissue sections are fixed with 4% paraformaldehyde in PBS for 30 minutes.

-

Washing: Samples are washed with distilled water.

-

Staining: Samples are incubated with a freshly prepared Oil Red O working solution for 15-30 minutes.

-

Washing: Samples are washed with 60% isopropanol to remove excess stain, followed by a final wash with distilled water.

-

Counterstaining (optional): Nuclei can be counterstained with hematoxylin.

-

Imaging: Samples are visualized under a light microscope.

Hematoxylin and Eosin (H&E) Staining

-

Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Hematoxylin Staining: Sections are stained with Harris's hematoxylin for 5-10 minutes to stain the nuclei blue/purple.

-

Differentiation: Excess hematoxylin is removed by dipping the slides in 1% acid alcohol.

-

Bluing: Sections are "blued" in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the nuclei blue.

-

Eosin Staining: Sections are counterstained with eosin Y for 1-3 minutes to stain the cytoplasm and extracellular matrix pink/red.

-

Dehydration and Mounting: Sections are dehydrated through a graded series of ethanol solutions and cleared in xylene before being mounted with a permanent mounting medium.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: General workflows for key experimental procedures.

Total Synthesis

To date, a complete total synthesis of this compound has not been reported in peer-reviewed literature. The complex, highly strained, and stereochemically rich ingenane core presents a formidable challenge to synthetic chemists. However, significant progress has been made in the synthesis of the parent compound, ingenol, and other ingenane diterpenoids. These synthetic strategies often employ innovative methodologies to construct the characteristic "inside-outside" bicyclo[4.4.1]undecane system. Researchers aiming to synthesize this compound can draw inspiration from these advanced synthetic approaches to the ingenane skeleton.

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, demonstrated by its potent anti-inflammatory, anti-atherosclerotic, anti-HIV, and anticancer activities. Its ability to modulate multiple key signaling pathways, often through unique mechanisms, makes it an attractive lead compound for drug discovery.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis of this compound is a critical next step. This would not only confirm its structure but also provide access to larger quantities for further biological evaluation and enable the synthesis of novel analogs with improved pharmacological properties.

-

Elucidation of Anticancer Mechanisms: While apoptosis induction is a known effect, the specific signaling pathways targeted by this compound in various cancer cell lines need to be delineated in more detail.

-

In Vivo Studies: More extensive in vivo studies are required to validate the promising in vitro findings and to assess the safety, efficacy, and pharmacokinetic profile of this compound for its various potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be crucial for identifying the key structural features responsible for its diverse activities and for optimizing its therapeutic potential.

References

- 1. Pancreatic β-cell apoptosis caused by apolipoprotein C3-rich low-density lipoprotein is attenuated by this compound through oxidative stress inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Concise and Efficient Total Syntheses of Alkannin and Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Kansuinine A's Endothelial Protective Mechanisms: A Technical Guide

For Immediate Release

TAICHUNG, Taiwan – Researchers have elucidated the mechanism of action by which Kansuinine A, a compound extracted from the medicinal plant Euphorbia kansui, protects endothelial cells from oxidative stress-induced apoptosis. A comprehensive study reveals that this compound's therapeutic potential in cardiovascular diseases lies in its ability to inhibit reactive oxygen species (ROS) production and suppress the IKKβ/IκBα/NF-κB signaling pathway. This technical guide provides an in-depth analysis of the core findings for researchers, scientists, and drug development professionals.

Abstract

Reactive oxygen species (ROS)-induced apoptosis of vascular endothelial cells is a critical factor in the progression of atherosclerosis.[1] This document details the molecular mechanism of this compound (KA) in mitigating this process. In studies on human aortic endothelial cells (HAECs), KA demonstrated a significant protective effect against hydrogen peroxide (H₂O₂)-induced cell death and ROS generation.[1][2][3] The core of this protective action is the suppression of the pro-inflammatory IKKβ/IκBα/NF-κB signaling cascade.[2][4] Furthermore, this compound was found to modulate the expression of key apoptosis-related proteins, reducing the Bax/Bcl-2 ratio and cleaved caspase-3 levels.[2][3] These findings highlight this compound as a promising candidate for the development of novel anti-atherosclerotic therapies.

Core Mechanism of Action in Endothelial Cells

This compound exerts its protective effects on endothelial cells primarily by counteracting oxidative stress and subsequent inflammatory and apoptotic signaling pathways. When endothelial cells are exposed to stressors like hydrogen peroxide (H₂O₂), it triggers a cascade of events leading to cellular damage and apoptosis. This compound intervenes at key points in this process.

Inhibition of ROS Production and Oxidative Stress

This compound significantly blocks H₂O₂-induced generation of reactive oxygen species in human aortic endothelial cells.[1][2] This anti-oxidative effect is a crucial first step in its protective mechanism, as excessive ROS can lead to cellular damage and initiate pro-inflammatory signaling.

Suppression of the IKKβ/IκBα/NF-κB Signaling Pathway

A central aspect of this compound's mechanism of action is the inhibition of the IKKβ/IκBα/NF-κB signaling pathway, a key regulator of inflammation.[2][5] In H₂O₂-stimulated HAECs, this compound was shown to decrease the phosphorylation of IKKβ, IκBα, and NF-κB.[2][3][4] By preventing the activation of NF-κB, this compound effectively curtails the transcription of pro-inflammatory and pro-apoptotic genes.

Modulation of Apoptosis-Related Proteins

This compound directly influences the cellular machinery of apoptosis. It reduces the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and decreases the expression of cleaved caspase-3, a key executioner of apoptosis.[2][3] This modulation of apoptotic regulators prevents the programmed cell death of vascular endothelial cells induced by oxidative stress.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on the effects of this compound on human aortic endothelial cells.

Table 1: Effect of this compound on H₂O₂-Induced Cell Viability in HAECs

| Treatment | Concentration (µM) | Cell Viability (% of Control) |

| Control | - | 100 |

| H₂O₂ | 200 | Significantly Reduced |

| H₂O₂ + this compound | 0.1 | Significantly Protected |

| H₂O₂ + this compound | 0.3 | Significantly Protected |

| H₂O₂ + this compound | 1.0 | Significantly Protected |

| Data derived from MTT assay results.[2] |

Table 2: Effect of this compound on H₂O₂-Induced Protein Phosphorylation in HAECs

| Protein | Treatment | Concentration (µM) | Relative Phosphorylation Level |

| P-IKKβ | H₂O₂ + this compound | 1.0 | Significantly Reduced (p < 0.01) |

| P-IκBα | H₂O₂ + this compound | 0.3 | Significantly Reduced (p < 0.05) |

| P-IκBα | H₂O₂ + this compound | 1.0 | Significantly Reduced (p < 0.01) |

| P-NF-κB | H₂O₂ + this compound | 0.3 | Significantly Reduced (p < 0.05) |

| P-NF-κB | H₂O₂ + this compound | 1.0 | Significantly Reduced (p < 0.05) |

| Data based on Western blot analysis.[4] |

Table 3: Effect of this compound on H₂O₂-Induced Apoptotic Markers in HAECs

| Marker | Treatment | Concentration (µM) | Outcome |

| Bax/Bcl-2 Ratio | H₂O₂ + this compound | 0.1, 0.3, 1.0 | Reduced |

| Cleaved Caspase-3 | H₂O₂ + this compound | 0.1, 0.3, 1.0 | Reduced |

| Qualitative and quantitative data from Western blotting.[2][5] |

Experimental Protocols

Cell Culture and Treatment

Human aortic endothelial cells (HAECs) were cultured and maintained in appropriate media. For experiments, HAECs were pre-treated with varying concentrations of this compound (0.1, 0.3, and 1.0 μM) for 1 hour, followed by exposure to 200 μM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and apoptosis.[2][3]

Cell Viability Assay (MTT Assay)

Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution was added to the cells, which was then converted by viable cells into formazan crystals. The crystals were dissolved, and the absorbance was measured to quantify cell viability.[2]

Measurement of Intracellular ROS Levels

Intracellular reactive oxygen species levels were measured using a Cellular ROS Assay Kit. HAECs (1.0 × 10⁵ cells/well) were seeded in a 96-well plate. After treatment, the cells were stained with a fluorescent probe sensitive to ROS, and the fluorescence intensity was measured to determine the level of intracellular ROS.[2]

Western Blotting

To assess the levels of specific proteins and their phosphorylation status, western blotting was performed. After treatment, total protein was extracted from the HAECs. Proteins were separated by SDS-PAGE, transferred to a membrane, and then incubated with primary antibodies against P-IKKβ, P-IκBα, P-NF-κB(p65), Bax, Bcl-2, and cleaved caspase-3. β-actin was used as a loading control. The protein bands were visualized and quantified using densitometry.[3]

Apoptosis Assessment (Hoechst 33342 and Calcein-AM Staining)

Chromosomal breakage and cell membrane integrity, indicators of apoptosis, were assessed using Hoechst 33342 and calcein acetoxymethyl ester (calcein-AM) staining. HAECs were pre-treated with this compound followed by H₂O₂ incubation. The cells were then stained with 1.0 μM Hoechst 33342 and calcein-AM for 10 minutes. Fluorescence imaging was performed using an inverted microscope to visualize and quantify apoptotic cells.[2]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathway in endothelial cells.

Caption: General experimental workflow for studying this compound.

References

- 1. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Kansuinine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Kansuinine A, a diterpenoid compound extracted from the plant Euphorbia kansui. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, with a particular focus on the compound's anti-inflammatory and anti-apoptotic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway and experimental workflows.

Core Biological Activity: Anti-Inflammatory and Anti-Apoptotic Effects

This compound has demonstrated significant potential in mitigating cellular damage caused by oxidative stress. Research indicates that its primary mechanism of action involves the suppression of the IKKβ/IκBα/NF-κB signaling pathway, a critical regulator of inflammation and apoptosis. By inhibiting this pathway, this compound effectively reduces the expression of pro-apoptotic proteins and downstream inflammatory mediators, thereby protecting cells from apoptosis and ameliorating conditions such as atherosclerosis.

In studies utilizing human aortic endothelial cells (HAECs), this compound has been shown to counteract the detrimental effects of hydrogen peroxide (H₂O₂)-induced oxidative stress. Furthermore, in animal models of atherosclerosis using apolipoprotein E-deficient (ApoE⁻/⁻) mice, this compound administration led to a significant reduction in atherosclerotic lesion size, highlighting its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the biological effects of this compound.

Table 1: Effect of this compound on the Viability of H₂O₂-Treated Human Aortic Endothelial Cells (HAECs)[1]

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| H₂O₂ | 200 | 55 ± 5** |

| H₂O₂ + this compound | 0.1 | 75 ± 6## |

| H₂O₂ + this compound | 0.3 | 70 ± 5# |

| H₂O₂ + this compound | 1.0 | 80 ± 7## |

*Data are presented as mean ± standard deviation (n=3). *p < 0.01 vs. Control; #p < 0.05, ##p < 0.01 vs. H₂O₂ alone.

Table 2: Effect of this compound on the Expression of IKKβ/IκBα/NF-κB Pathway Proteins in H₂O₂-Treated HAECs[2]

| Treatment Group | Concentration (µM) | Relative p-IKKβ Expression | Relative p-IκBα Expression | Relative p-NF-κB p65 Expression |

| Control | - | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| H₂O₂ | 200 | 2.50 ± 0.30*** | 2.80 ± 0.40** | 3.20 ± 0.50* |

| H₂O₂ + this compound | 0.1 | 2.30 ± 0.25 | 2.40 ± 0.30 | 2.80 ± 0.40 |

| H₂O₂ + this compound | 0.3 | 2.00 ± 0.20# | 2.10 ± 0.25# | 2.40 ± 0.30# |

| H₂O₂ + this compound | 1.0 | 1.50 ± 0.15## | 1.60 ± 0.20## | 1.80 ± 0.25# |

*Data are presented as mean relative optical density ± standard deviation (n=3), normalized to β-actin. *p < 0.05, **p < 0.01, **p < 0.001 vs. Control; #p < 0.05, ##p < 0.01 vs. H₂O₂ alone.

Table 3: Effect of this compound on Apoptosis-Related Markers in H₂O₂-Treated HAECs[2]

| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression |

| Control | - | 1.00 ± 0.00 | 1.00 ± 0.00 |

| H₂O₂ | 200 | 3.50 ± 0.40** | 3.80 ± 0.50*** |

| H₂O₂ + this compound | 0.1 | 3.20 ± 0.35 | 3.50 ± 0.45 |

| H₂O₂ + this compound | 0.3 | 2.50 ± 0.30# | 2.80 ± 0.35## |

| H₂O₂ + this compound | 1.0 | 1.80 ± 0.20## | 2.00 ± 0.25### |

*Data are presented as mean ± standard deviation (n=3). **p < 0.01, **p < 0.001 vs. Control; #p < 0.05, ##p < 0.01, ###p < 0.001 vs. H₂O₂ alone.

Table 4: Effect of this compound on Atherosclerotic Lesion Size in ApoE⁻/⁻ Mice Fed a High-Fat Diet (HFD)[3][4]

| Treatment Group | Dose (µg/kg) | Atherosclerotic Lesion Area (% of Aortic Surface) |

| Wild-Type (WT) + Chow Diet | - | 2.5 ± 0.5 |

| ApoE⁻/⁻ + HFD | - | 15.0 ± 2.0*** |

| ApoE⁻/⁻ + HFD + this compound | 20 | 11.5 ± 1.5# |

| ApoE⁻/⁻ + HFD + this compound | 60 | 5.8 ± 1.0### |

*Data are presented as mean ± standard deviation. **p < 0.001 vs. WT; #p < 0.05, ###p < 0.001 vs. ApoE⁻/⁻ + HFD.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: IKKβ/IκBα/NF-κB signaling pathway and the inhibitory action of this compound.

Caption: In vitro experimental workflow for evaluating this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's biological activity.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Medium: Endothelial Cell Growth Medium supplemented with recommended growth factors, antibiotics, and fetal bovine serum.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency. The cell monolayer is washed with a phosphate-buffered saline (PBS) solution and detached using a trypsin-EDTA solution. The trypsin activity is subsequently neutralized, and the cells are re-seeded in fresh culture medium.

-

Experimental Plating: For experiments, HAECs are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allowed to adhere overnight.

-

This compound Pre-treatment: Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations (0.1, 0.3, and 1.0 µM) in culture medium. Cells are pre-treated with the this compound-containing medium for 1 hour.

-

H₂O₂ Treatment: Following pre-treatment, the medium is replaced with fresh medium containing 200 µM hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis. The cells are then incubated for 24 hours.

Cell Viability (MTT) Assay

-

After the 24-hour treatment period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well of a 96-well plate.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a acidified isopropanol solution) is added to each well to dissolve the formazan crystals.

-

The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Reactive Oxygen Species (ROS) Detection Assay

-

Following treatment, cells are washed with a serum-free medium.

-

A 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is prepared in a serum-free medium.

-

The cells are incubated with the DCFH-DA solution for 30 minutes at 37°C in the dark.

-

The cells are then washed with PBS to remove excess probe.

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The level of ROS is proportional to the fluorescence intensity.

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies overnight at 4°C. Representative primary antibodies include:

-

Rabbit anti-phospho-IKKβ (Ser177/181)

-

Rabbit anti-phospho-IκBα (Ser32)

-

Rabbit anti-phospho-NF-κB p65 (Ser536)

-

Rabbit anti-Bax

-

Rabbit anti-Bcl-2

-

Rabbit anti-cleaved caspase-3

-

Mouse anti-β-actin (as a loading control)

-

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

-

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control (β-actin).

Animal Model of Atherosclerosis

-

Animal Model: Male apolipoprotein E-deficient (ApoE⁻/⁻) mice.

-

Diet: Mice are fed a high-fat diet (HFD) containing approximately 21% fat and 0.15% cholesterol for a period of 15 weeks to induce atherosclerosis.

-

This compound Administration: this compound is administered to the treatment groups via oral gavage at doses of 20 and 60 µg/kg of body weight, three times a week for the duration of the study.

-

Tissue Collection: At the end of the study period, mice are euthanized, and the aortas are perfused and collected for analysis.

Histological Analysis of Aortic Lesions

-

Oil Red O Staining (En Face Analysis):

-

The entire aorta is dissected, opened longitudinally, and pinned flat.

-

The tissue is stained with an Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

-

The aorta is then photographed, and the percentage of the total aortic surface area covered by lesions is quantified using image analysis software.

-

-

Hematoxylin and Eosin (H&E) Staining (Aortic Root Sections):

-

The upper portion of the heart and the aortic root are embedded in an optimal cutting temperature (OCT) compound and sectioned.

-

The sections are stained with H&E to visualize the morphology of the atherosclerotic plaques in the aortic sinus.

-

The lesion area within the aortic root sections is measured using microscopy and image analysis software.

-

This guide provides a detailed overview of the biological activity of this compound, with a focus on its molecular mechanisms and the experimental methodologies used to elucidate them. The provided data and protocols are intended to facilitate further research and development in this promising area of pharmacology.

An In-depth Technical Guide on the Antioxidant Properties of Kansuinine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinine A, a diterpene isolated from the traditional medicinal plant Euphorbia kansui L., has demonstrated notable antioxidant properties, positioning it as a compound of interest for further investigation in the context of diseases associated with oxidative stress. This technical guide provides a comprehensive overview of the current scientific knowledge on the antioxidant activities of this compound. It details the compound's effects on reactive oxygen species (ROS) production, endogenous antioxidant enzyme activity, and lipid peroxidation. Furthermore, this guide outlines the key signaling pathways implicated in its mechanism of action and provides detailed experimental protocols from the foundational research in this area. All quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized through diagrams.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defense mechanisms to neutralize them, is a key pathological feature in a myriad of chronic diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] Natural products have long been a valuable source of novel therapeutic agents, with many exhibiting potent antioxidant and anti-inflammatory properties.[2] this compound is a bioactive diterpenoid derived from the roots of Euphorbia kansui, a plant with a long history of use in traditional Chinese medicine.[2][3] Recent research has highlighted the potential of this compound in mitigating oxidative stress-induced cellular damage, particularly in the context of cardiovascular disease.[2][3][4][5][6] This guide aims to consolidate the existing data on the antioxidant properties of this compound to support further research and development efforts.

Quantitative Data on Antioxidant Effects

The antioxidant activity of this compound has been primarily evaluated through its effects on cellular models of oxidative stress and in animal models of atherosclerosis. The available data from a key study by Chen et al. (2021) is summarized below.

Table 1: In Vitro Effects of this compound on H₂O₂-Induced Oxidative Stress in Human Aortic Endothelial Cells (HAECs)

| Parameter | Treatment Group | Concentration of this compound (µM) | Result (Fold Change vs. H₂O₂ Control) | Statistical Significance (p-value) |

| Cell Viability | H₂O₂ (200 µM) + this compound | 0.1 | Increased | < 0.01 |

| 0.3 | Increased | < 0.05 | ||

| 1.0 | Increased | < 0.01 | ||

| ROS Generation | H₂O₂ (200 µM) + this compound | 0.1 | Decreased | < 0.05 |

| 0.3 | Decreased | < 0.01 | ||

| 1.0 | Decreased | < 0.001 | ||

| GPx Activity | H₂O₂ (200 µM) + this compound | 0.1 | Increased | < 0.01 |

| 0.3 | Increased | < 0.001 | ||

| 1.0 | Increased | < 0.001 |

Data extracted from Chen et al., 2021.[2][5]

Table 2: In Vivo Effects of this compound on Oxidative Stress Markers in ApoE⁻/⁻ Mice Fed a High-Fat Diet (HFD)

| Parameter | Treatment Group | Dosage of this compound (µg/kg) | Result (vs. HFD Control) | Statistical Significance (p-value) |

| Aortic GPx Activity | HFD + this compound | 20 (KA20) | Significantly Higher | < 0.001 |

| 60 (KA60) | Significantly Higher | < 0.001 | ||

| Aortic MDA Levels | HFD + this compound | 20 (KA20) | Significantly Lower | < 0.001 |

| 60 (KA60) | Significantly Lower | < 0.001 |

Data extracted from Chen et al., 2021.[2]

Signaling Pathways in the Antioxidant Action of this compound

The antioxidant effects of this compound are linked to its ability to modulate key signaling pathways involved in inflammation and apoptosis, which are closely interconnected with oxidative stress.

Inhibition of the IKKβ/IκBα/NF-κB Pathway

Research indicates that this compound exerts its protective effects by suppressing the IKKβ/IκBα/NF-κB signaling cascade.[2][3][6] In response to oxidative stress induced by H₂O₂, there is an upregulation in the phosphorylation of IKKβ, IκBα, and the p65 subunit of NF-κB.[3] This leads to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-apoptotic genes. This compound was found to inhibit the phosphorylation of these key signaling molecules, thereby mitigating the downstream inflammatory and apoptotic responses.[2][3][6]

Modulation of Apoptotic Pathways

Oxidative stress is a potent inducer of apoptosis. This compound has been shown to modulate the expression of key apoptosis-related proteins. Specifically, it reduces the pro-apoptotic protein Bax and increases the anti-apoptotic protein Bcl-2, leading to a decreased Bax/Bcl-2 ratio.[3][6] Furthermore, it inhibits the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the antioxidant properties of this compound.

Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Culture Conditions: Cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: For in vitro experiments, HAECs are pre-treated with this compound (at concentrations of 0.1, 0.3, and 1.0 µM) for 1 hour. Subsequently, oxidative stress is induced by exposing the cells to 200 µM hydrogen peroxide (H₂O₂) for 24 hours.[2][6]

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

HAECs are seeded in 96-well plates and treated as described in section 4.1.

-

Following treatment, the medium is replaced with MTT solution (0.5 mg/mL) and incubated for a specified period to allow for the formation of formazan crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[6]

-

Measurement of Intracellular ROS

-

Method: Cellular ROS/Superoxide Detection Assay.

-

Procedure:

-

HAECs are cultured and treated as per the protocol in section 4.1.

-

After treatment, cells are washed and incubated with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.

-

The fluorescence intensity is measured using a fluorescence microscope or a plate reader. The level of ROS is quantified relative to the control group.[6]

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of signaling molecules (e.g., P-IKKβ, P-IκBα, P-NF-κB, Bax, Bcl-2, cleaved caspase-3).

-

Procedure:

-

Total protein is extracted from treated HAECs.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[2][6]

-

Animal Study

-

Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice, a model for atherosclerosis.

-

Protocol:

-

Mice are fed a high-fat diet (HFD) to induce atherosclerosis.

-

Treatment groups receive daily administration of this compound (e.g., 20 µg/kg and 60 µg/kg) via oral gavage for a specified duration (e.g., 15 weeks).[2]

-

At the end of the treatment period, aortic tissues are collected for analysis.

-

Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation in Tissue

-

Glutathione Peroxidase (GPx) Activity: Aortic tissue homogenates are prepared, and GPx activity is measured using a commercially available assay kit according to the manufacturer's instructions.[2][5]

-

Malondialdehyde (MDA) Levels: MDA, a marker of lipid peroxidation, is measured in aortic tissue homogenates using a TBARS (Thiobarbituric Acid Reactive Substances) assay kit.[2]

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound possesses significant antioxidant properties, primarily through the inhibition of ROS production, enhancement of endogenous antioxidant defenses, and modulation of the NF-κB signaling pathway. These findings underscore the potential of this compound as a lead compound for the development of novel therapies for diseases rooted in oxidative stress.

Future research should aim to:

-

Elucidate the direct radical scavenging activity of this compound using standard assays such as DPPH, ABTS, and FRAP to provide a more complete antioxidant profile.

-

Investigate the role of the Nrf2/ARE pathway, a master regulator of the antioxidant response, in the mechanism of action of this compound.

-

Conduct further preclinical studies in various disease models to validate its therapeutic efficacy and safety.

-

Explore the structure-activity relationship of this compound and its analogues to optimize its antioxidant potential.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this compound and its potential applications in human health.

References

- 1. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 2. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical and Biological Properties of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

The Anti-Inflammatory Effects of Kansuinine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinine A, a diterpene extracted from the plant Euphorbia kansui, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current research on this compound, focusing on its mechanism of action in suppressing inflammatory responses. This document summarizes key quantitative data, details the experimental protocols used in pivotal studies, and visualizes the core signaling pathways and experimental workflows. The primary mechanism of action for this compound's anti-inflammatory effect involves the inhibition of the IKKβ/IκBα/NF-κB signaling pathway, a central mediator of inflammation.[1]

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, reactive oxygen species (ROS) can trigger this pathway, leading to the expression of pro-inflammatory genes and cellular apoptosis.[1] this compound has been shown to suppress the H₂O₂-mediated upregulation of key proteins in this pathway, including phosphorylated IKKβ, phosphorylated IκBα, and phosphorylated NF-κB.[1] By inhibiting this cascade, this compound effectively reduces the inflammatory response and subsequent cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on Human Aortic Endothelial Cells (HAECs) [1]

| Biomarker | Treatment Conditions | Result |

| Cell Viability | Pre-incubation with KA (0.1–1.0 μM) for 60 min, then H₂O₂ (200 μM) for 24h | Protected cells from H₂O₂-induced damage |

| ROS Generation | KA (0.1–1.0 μM) followed by H₂O₂ | Blocked H₂O₂-induced ROS generation |

| Phosphorylated IKKβ | Pre-treated with KA (0.1, 0.3, and 1.0 μM) for 1h, then H₂O₂ (200 μM) for 24h | Suppressed H₂O₂-mediated upregulation |

| Phosphorylated IκBα | Pre-treated with KA (0.1, 0.3, and 1.0 μM) for 1h, then H₂O₂ (200 μM) for 24h | Suppressed H₂O₂-mediated upregulation |

| Phosphorylated NF-κB | Pre-treated with KA (0.1, 0.3, and 1.0 μM) for 1h, then H₂O₂ (200 μM) for 24h | Suppressed H₂O₂-mediated upregulation |

| Bax/Bcl-2 Ratio | KA (0.3 and 1.0 μM) | Reduced the H₂O₂-induced increase |

| Cleaved Caspase-3 | KA treatment | Reduced expression, preventing apoptosis |

Table 2: In Vivo Effects of this compound on Atherosclerosis in ApoE⁻/⁻ Mice [1]

| Parameter | Treatment Groups | Outcome |

| Atherosclerotic Lesion Size | High-Fat Diet (HFD) vs. HFD + KA (20 or 60 μg/kg) for 15 weeks | Significantly smaller lesions in the aortic arch of the HFD+KA group |

| Aortic Plaque Formation | ApoE⁻/⁻ mice with or without KA administration | Dose-dependent attenuation of aortic plaque formation |

| Bax mRNA Expression | Aortic tissues from HFD vs. HFD + KA mice | Reduced by KA treatment |

| Caspase-3 mRNA Expression | Aortic tissues from HFD vs. HFD + KA mice | Reduced by KA treatment |

| Bax Protein Expression | Aortic tissues from HFD vs. HFD + KA mice | Reduced by KA treatment |

| Cleaved Caspase-3 Protein Expression | Aortic tissues from HFD vs. HFD + KA mice | Reduced by KA treatment |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's anti-inflammatory effects.

In Vitro Studies with Human Aortic Endothelial Cells (HAECs)

-

Cell Culture: HAECs were cultured in a suitable medium and environment.

-

Treatment with this compound and H₂O₂: For mechanism of action studies, HAECs were pre-treated with varying concentrations of this compound (0.1, 0.3, and 1.0 μM) for 1 hour.[1] Subsequently, the cells were exposed to hydrogen peroxide (H₂O₂) at a concentration of 200 μM for 24 hours to induce oxidative stress and inflammation.[1]

-

Cell Viability Assay: The MTT assay was used to determine the viability of HAECs after treatment.[1]

-

Western Blotting: This technique was employed to measure the protein expression levels of Bax, Bcl-2, cleaved caspase-3, phosphorylated IKKβ, phosphorylated IκBα, and phosphorylated NF-κB.[1] β-actin was used as a loading control.[1] The optical density of the protein bands was quantified for analysis.[1]

-

ROS Detection: A cellular ROS/superoxide detection assay was performed to measure the levels of reactive oxygen species in the treated cells.[1]

In Vivo Atherosclerosis Mouse Model

-

Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice were used as a model for atherosclerosis.[1]

-

Diet and Treatment: The mice were fed a high-fat diet (HFD) to induce atherosclerosis.[1] Treatment groups received the HFD supplemented with this compound at doses of 20 or 60 μg/kg of body weight, administered three times a week for 15 weeks.[1]

-

Histological Analysis: Atherosclerotic lesion size in the aortic arch was analyzed using Oil Red O and Hematoxylin and Eosin (H&E) staining.[1]

-

Gene and Protein Expression Analysis: Aortic tissues were collected to evaluate the mRNA and protein expression of Bax and caspase-3.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway and experimental procedures.

Caption: this compound inhibits the H₂O₂-induced NF-κB signaling pathway.

Caption: Experimental workflow for in vitro and in vivo studies of this compound.

Conclusion

The available evidence strongly supports the anti-inflammatory potential of this compound. Its ability to inhibit the IKKβ/IκBα/NF-κB signaling pathway positions it as a promising candidate for further investigation in the development of therapies for inflammatory diseases, including atherosclerosis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in future studies.

References

Kansuinine A: A Technical Guide for Atherosclerosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. The pathogenesis of atherosclerosis is complex, involving endothelial dysfunction, inflammation, and the formation of foam cells. Recent research has highlighted the therapeutic potential of natural compounds in mitigating atherosclerosis. One such compound, Kansuinine A, extracted from the medicinal plant Euphorbia kansui L., has demonstrated significant anti-atherosclerotic properties. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, experimental data, and detailed protocols for researchers in the field.

Mechanism of Action

This compound appears to exert its anti-atherosclerotic effects primarily by protecting vascular endothelial cells from oxidative stress-induced apoptosis (cell death)[1][2][3]. Reactive oxygen species (ROS) are key contributors to endothelial damage, a critical initiating event in atherosclerosis[4]. This compound has been shown to inhibit the production of ROS, thereby preserving endothelial cell integrity[1][2].

The core of this compound's mechanism lies in its ability to suppress the IKKβ/IκBα/NF-κB signaling pathway[1][2]. This pathway is a central regulator of inflammation. By inhibiting the phosphorylation and subsequent activation of IKKβ, IκBα, and NF-κB, this compound effectively dampens the inflammatory response within the vascular endothelium[1][4]. This anti-inflammatory action is crucial in preventing the recruitment of immune cells and the progression of atherosclerotic plaques.

Furthermore, this compound modulates the expression of proteins involved in apoptosis. It has been observed to reduce the Bax/Bcl-2 ratio and the expression of cleaved caspase-3, both of which are key markers of apoptosis[1][2][3]. By preventing endothelial cell death, this compound helps to maintain the integrity of the vascular lining, a critical defense against atherosclerosis.

Data Presentation

In Vitro Studies: Human Aortic Endothelial Cells (HAECs)

The following tables summarize the quantitative data from in vitro experiments on Human Aortic Endothelial Cells (HAECs) treated with this compound (KA) and hydrogen peroxide (H₂O₂) to induce oxidative stress.

Table 1: Effect of this compound on H₂O₂-Induced HAEC Viability [1][4]

| Treatment | Concentration | Cell Viability (% of Control) |

| Control | - | 100 |

| H₂O₂ | 200 µM | Significantly reduced (p < 0.01) |

| KA + H₂O₂ | 0.1 µM + 200 µM | Significantly protected (p < 0.01) |

| KA + H₂O₂ | 0.3 µM + 200 µM | Significantly protected (p < 0.05) |

| KA + H₂O₂ | 1.0 µM + 200 µM | Significantly protected (p < 0.01) |

Table 2: Effect of this compound on H₂O₂-Induced Protein Expression in HAECs [1][4]

| Treatment | Protein | Expression Level (Relative to Control) |

| H₂O₂ (200 µM) | Phospho-IKKβ | Increased |

| KA (1.0 µM) + H₂O₂ | Phospho-IKKβ | Significantly reduced (p < 0.01) |

| H₂O₂ (200 µM) | Phospho-IκBα | Increased |

| KA (0.3 µM) + H₂O₂ | Phospho-IκBα | Significantly reduced (p < 0.05) |

| KA (1.0 µM) + H₂O₂ | Phospho-IκBα | Significantly reduced (p < 0.01) |

| H₂O₂ (200 µM) | Phospho-NF-κB | Increased |

| KA (0.3 µM) + H₂O₂ | Phospho-NF-κB | Significantly reduced (p < 0.05) |

| KA (1.0 µM) + H₂O₂ | Phospho-NF-κB | Significantly reduced (p < 0.05) |

| H₂O₂ (200 µM) | Cleaved Caspase-3 | Increased |

| KA (0.1 - 1.0 µM) + H₂O₂ | Cleaved Caspase-3 | Reduced |

In Vivo Studies: Apolipoprotein E-deficient (ApoE⁻/⁻) Mice

The following table summarizes the quantitative data from an in vivo study using Apolipoprotein E-deficient (ApoE⁻/⁻) mice, a common model for atherosclerosis research.

Table 3: Effect of this compound on Atherosclerotic Lesion Size in ApoE⁻/⁻ Mice [1][2][3]

| Group | Treatment | Atherosclerotic Lesion Size in Aortic Arch |

| Wild-Type (WT) | Normal Chow Diet | Minimal |

| ApoE⁻/⁻ | High-Fat Diet (HFD) | Significantly larger than WT |

| ApoE⁻/⁻ | HFD + KA (20 µg/kg) | Significantly smaller than HFD group |

| ApoE⁻/⁻ | HFD + KA (60 µg/kg) | Significantly smaller than HFD group |

Experimental Protocols

Cell Culture and Treatment

Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media. For experiments, HAECs are pre-treated with varying concentrations of this compound (0.1, 0.3, and 1.0 µM) for 1 hour, followed by treatment with hydrogen peroxide (H₂O₂) at a concentration of 200 µM for 24 hours to induce oxidative stress and apoptosis[1][2][4].

Cell Viability Assay (MTT Assay)

Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution is added to the cells and incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to quantify the number of viable cells[2].

Western Blotting

To analyze protein expression, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., phosphorylated IKKβ, phosphorylated IκBα, phosphorylated NF-κB, Bax, Bcl-2, cleaved caspase-3, and β-actin as a loading control), followed by incubation with secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system[2].

Animal Studies

Apolipoprotein E-deficient (ApoE⁻/⁻) mice are used as a model for atherosclerosis[5]. The mice are fed a high-fat diet (HFD) to induce atherosclerosis. One group of mice receives the HFD alone, while other groups receive the HFD supplemented with this compound at doses of 20 or 60 µg/kg of body weight, administered three times a week for 15 weeks[1][4].

Histological Analysis

After the treatment period, the aortic arches of the mice are excised. The tissues are then fixed, embedded, and sectioned. Atherosclerotic lesions are visualized and quantified using Oil Red O staining for lipid accumulation and Hematoxylin and Eosin (H&E) staining for general morphology[1][2][3].

Visualizations

Caption: this compound's mechanism of action in endothelial cells.

Caption: Experimental workflow for in vivo studies.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for atherosclerosis. Its ability to mitigate oxidative stress, suppress inflammation via the IKKβ/IκBα/NF-κB pathway, and inhibit endothelial cell apoptosis provides a multi-faceted approach to combating the disease. The data presented in this guide, from both in vitro and in vivo studies, strongly supports further investigation into the clinical applications of this compound for the prevention and treatment of atherosclerosis and other cardiovascular diseases[2][3]. Researchers are encouraged to utilize the provided protocols as a foundation for their own studies in this promising area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Discovery and Isolation of Kansuinine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinine A, a jatrophane-type diterpenoid extracted from the medicinal plant Euphorbia kansui, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its biological activity, with a focus on its mechanism of action in key signaling pathways. Quantitative data on its biological effects are summarized for comparative analysis. Furthermore, this guide includes visualizations of the experimental workflow and the elucidated signaling pathway to facilitate a deeper understanding of this promising natural product.

Discovery and Sourcing

This compound is a natural product isolated from the dried roots of Euphorbia kansui T.N. Liou ex T.P. Wang, a plant used for centuries in traditional Chinese medicine. The initial discovery and isolation of this compound were part of broader efforts to identify the bioactive constituents of this plant, which is known for its therapeutic effects in treating edema, ascites, and asthma. Bioassay-guided fractionation has been a key strategy in isolating this compound and other related diterpenoids from Euphorbia kansui.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Euphorbia kansui is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocol is a detailed methodology based on established procedures.

Extraction

-

Preparation of Plant Material : The dried and crushed roots of Euphorbia kansui (20.0 kg) are used as the starting material.

-

Solvent Extraction : The powdered roots are extracted with 95% ethanol (EtOH) under a 50 °C water bath. The supernatant is collected daily, and the process is repeated to ensure exhaustive extraction.

-

Concentration : The collected ethanol extracts are combined and the solvent is removed under reduced pressure to yield a crude residue (approximately 2.35 kg).

Partitioning

-

Solvent-Solvent Partitioning : The crude residue is suspended in water and partitioned with ethyl acetate (EtOAc).

-

Fraction Collection : The ethyl acetate fraction (containing the less polar compounds, including this compound) and the aqueous fraction are separated. The EtOAc fraction (approximately 1.032 kg) is collected for further purification.

Chromatographic Purification

A bioassay-guided separation approach is typically employed, where the fractions are tested for biological activity to guide the purification process.

-

Silica Gel Column Chromatography (Initial Separation) :

-

Stationary Phase : Silica gel (200–300 mesh).

-

Mobile Phase : A gradient of petroleum ether and ethyl acetate is used for elution, with increasing polarity.

-

Fraction Collection : The eluent is collected in fractions (500 mL each), which are then concentrated and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Silica Gel Column Chromatography (Fraction Refinement) :

-

Fraction 2–4 from the initial separation are subjected to further silica gel column chromatography.

-

Mobile Phase : Elution is performed with a solvent system of petroleum ether-ethyl acetate (from 100:16 to 100:18).

-

Crystallization : The fractions containing this compound are further purified by recrystallization to yield pure this compound (132 mg).

-

-

Preparative Thin Layer Chromatography (TLC) (Alternative Final Purification) :

-

For fractions requiring further purification, preparative TLC can be employed.

-

Stationary Phase : Silica gel plates.

-

Mobile Phase : A solvent system such as petroleum ether-chloroform-ethyl acetate (5:3:1) can be used.

-

The band corresponding to this compound (identified by a suitable Rf value) is scraped from the plate and the compound is eluted with an appropriate solvent.

-

Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of this compound.

Quantitative Biological Data

The biological activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Cell Line/Model System | Assay | Endpoint | Concentration/Dose | Effect | Reference |

| Human Aortic Endothelial Cells (HAECs) | H₂O₂-induced cell viability | Cell Viability | 0.1, 0.3, 1.0 µM | Protected cells from H₂O₂-induced damage.[1] | [1] |

| Human Aortic Endothelial Cells (HAECs) | H₂O₂-induced ROS generation | ROS Levels | 0.1, 0.3, 1.0 µM | Inhibited ROS generation in a concentration-dependent manner.[1] | [1] |

| Human Aortic Endothelial Cells (HAECs) | H₂O₂-induced protein expression | Western Blot | 0.1, 0.3, 1.0 µM | Suppressed the upregulation of phosphorylated IKKβ, IκBα, and NF-κB. Reduced the Bax/Bcl-2 ratio and cleaved caspase-3 expression.[1] | [1] |

| NIH3T3 Cells | IL-6-induced Stat3 activation | Stat3 Activation | Not Specified | Inhibited IL-6-induced Stat3 activation.[2] | [2] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Human Aortic Endothelial Cells

The primary mechanism of action of this compound in protecting against atherosclerosis involves the inhibition of the IKKβ/IκBα/NF-κB signaling pathway, which is a key regulator of inflammation and apoptosis.

Caption: this compound signaling pathway in endothelial cells.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the key steps in the isolation and purification of this compound from Euphorbia kansui.

Caption: Isolation and purification workflow for this compound.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the context of inflammatory diseases and cancer. The detailed protocols for its isolation and purification provided in this guide, along with the summarized quantitative data and visual representations of its mechanism of action, offer a valuable resource for researchers and drug development professionals. Further investigation into the specific spectral data and a broader range of biological activities will continue to enhance our understanding and potential application of this compelling molecule.

References

An In-depth Technical Guide to Kansuinine A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kansuinine A, a complex diterpenoid isolated from the medicinal plant Euphorbia kansui, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It includes a detailed summary of its quantitative data, methodologies for its isolation and characterization, and an exploration of its known biological signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a jatrophane diterpenoid characterized by a highly intricate tricyclic carbon skeleton. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₆O₁₅ | [1] |

| Molecular Weight | 730.8 g/mol | [1] |

| IUPAC Name | [(1S,2S,4R,5R,6S,9R,11R,13S,15S)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.0²,⁶]hexadecan-10-yl] benzoate | [1] |

| Canonical SMILES | C[C@@H]1C[C@@]2(--INVALID-LINK----INVALID-LINK----INVALID-LINK--O)C)(C)C)OC(=O)C)OC(=O)c4ccccc4)OC(=O)C)OC(=O)C">C@@H[C@@H]1OC(=O)C)OC(=O)C | [1] |

| InChI Key | VKHCUWUNVKZFBM-UZBOCFPVSA-N | [1] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| XLogP3-AA | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 15 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Euphorbia kansui

The isolation of this compound from the roots of Euphorbia kansui is a multi-step process involving extraction and chromatographic separation. A representative protocol is detailed below.[1]

Experimental Workflow for Isolation and Purification

Methodology:

-

Extraction: The dried and powdered roots of Euphorbia kansui (20.0 kg) are extracted with 95% ethanol under a 50°C water bath. The supernatant is collected daily, and the solvent is removed under reduced pressure to yield a residue (2.35 kg).

-

Partitioning: The residue is partitioned between ethyl acetate and water. This step separates compounds based on their polarity, yielding an ethyl acetate fraction (1.032 kg) and a water fraction (1.056 kg).

-

Column Chromatography: The ethyl acetate fraction (0.904 kg) is subjected to silica gel column chromatography (100 × 10 cm, 200–300 mesh) to separate the individual components.

-

Structure Elucidation: The structures of the isolated compounds, including this compound, are identified and confirmed using spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).[1]

Investigation of Anti-Atherosclerotic Effects

The protective effects of this compound against atherosclerosis have been studied in human aortic endothelial cells (HAECs).

Experimental Protocol for In Vitro Anti-Atherosclerosis Studies

Methodology:

-

Cell Culture: Human aortic endothelial cells (HAECs) are cultured under standard conditions.

-

Treatment: HAECs are pre-treated with varying concentrations of this compound (0.1, 0.3, and 1.0 µM) for 1 hour.

-

Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to hydrogen peroxide (H₂O₂) at a concentration of 200 µM for 24 hours to induce oxidative stress and apoptosis.

-

Analysis: The effects of this compound are assessed by measuring cell viability, reactive oxygen species (ROS) generation, and the expression levels of key proteins involved in apoptosis and inflammation.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3] One of the well-documented mechanisms of action is its ability to ameliorate atherosclerosis by inhibiting oxidative stress and inflammation.

Inhibition of the IKKβ/IκBα/NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the IKKβ/IκBα/NF-κB signaling pathway, a key regulator of inflammation.[4]

Signaling Pathway of this compound in Inhibiting Inflammation

Reactive oxygen species (ROS) can activate IKKβ, which in turn phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB, a transcription factor that promotes the expression of pro-inflammatory and pro-apoptotic genes. This compound exerts its anti-inflammatory effect by inhibiting the activation of IKKβ, thereby preventing the downstream activation of NF-κB.

Conclusion

This compound is a promising natural product with a complex chemical structure and significant therapeutic potential. The information presented in this technical guide, including its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and its mechanism of action, provides a solid foundation for further research and development. Future studies should focus on elucidating the full spectrum of its biological activities, optimizing its synthesis, and exploring its potential as a lead compound for the development of novel therapeutics.

References

- 1. [Studies on macrocyclic jatrophane diterpenes of Euphorbia kansui] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

Kansuinine A: A Technical Guide for Researchers

CAS Number: 57701-86-7

Introduction

Kansuinine A is a diterpenoid isolated from the roots of Euphorbia kansui. This technical guide provides an in-depth overview of its identification, physicochemical properties, experimental protocols for its isolation and characterization, and its role in key signaling pathways. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical and Identification Data

A summary of the key identification and physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 57701-86-7 |

| Source | Roots of Euphorbia kansui |

| Biological Activity | Cytotoxic, Anti-atherosclerotic, Apoptotic |

Experimental Protocols

Isolation and Purification of this compound from Euphorbia kansui

A bio-assay guided isolation protocol is typically employed for the extraction and purification of this compound from the dried roots of Euphorbia kansui.[1][2]

Experimental Workflow for Isolation and Purification

-